Odapipam (NNC 756): Mechanism of Action and Pharmacological Profiling of a Selective Dopamine D1 Antagonist
Odapipam (NNC 756): Mechanism of Action and Pharmacological Profiling of a Selective Dopamine D1 Antagonist
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
Odapipam, chemically designated as (+)-8-chloro-5-(2,3-dihydrobenzofuran-7-yl)-7-hydroxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and commonly referred to as NNC 756, is a highly potent, selective benzazepine-derived dopamine D1 receptor antagonist[1][2]. Originally developed to dissect the functional roles of D1 receptors in basal ganglia motor control and neuropsychiatric disorders, Odapipam has become a critical pharmacological tool and a superior Carbon-11 radiotracer for Positron Emission Tomography (PET) imaging[1][3]. This whitepaper provides an in-depth analysis of its molecular mechanism, quantitative pharmacodynamics, and self-validating experimental methodologies for in vitro and in vivo profiling.
Molecular Pharmacology & Mechanism of Action
Odapipam exerts its primary pharmacological effects by competitively binding to the orthosteric site of the dopamine D1 receptor, a Gs-protein coupled receptor (GPCR)[3].
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Receptor Selectivity and Affinity: In vitro equilibrium binding experiments demonstrate that Odapipam exhibits a dissociation constant ( Kd ) of 0.18 nM for the D1 receptor[2][4]. In stark contrast, its affinity for the D2 receptor resides in the micromolar range, ensuring an exceptionally high selectivity window[3].
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Secondary Targets: Similar to the atypical neuroleptics clozapine and fluperlapine, and its structural analog NNC-112, Odapipam possesses high affinity for the serotonin 5-HT2 receptor, a feature that distinguishes it from other D1 antagonists like NNC-687[3].
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Downstream Signaling Inhibition: Upon binding, Odapipam potently inhibits dopamine-stimulated adenylyl cyclase[3]. By preventing the Gs-alpha subunit from activating adenylyl cyclase, Odapipam halts the conversion of ATP to cyclic AMP (cAMP), effectively silencing downstream Protein Kinase A (PKA) signaling cascades that regulate neuronal excitability and gene transcription.
Odapipam competitively blocks D1-mediated Gs-protein activation and cAMP production.
Quantitative Pharmacodynamics
To contextualize Odapipam's potency, it is essential to benchmark it against standard reference ligands used in neuropharmacology. The table below synthesizes the binding affinities and functional profiles of key dopaminergic antagonists.
| Compound | Primary Target | Binding Affinity ( Kd / Ki ) | Secondary Affinities | Clinical/Behavioral Profile |
| Odapipam (NNC 756) | D1 Receptor | 0.18 nM[2][4] | 5-HT2 (High)[3] | Induces sedation; lacks dystonia/EPS[5][6] |
| SCH 23390 | D1/D5 Receptor | 0.2 - 0.3 nM[4] | 5-HT2C | Standard reference D1 antagonist[4][7] |
| Raclopride | D2/D3 Receptor | ~1.8 nM | None significant | Induces marked dystonia and oral dyskinesia[6] |
In Vivo Profiling and PET Radiotracer Dynamics
Odapipam is highly regarded as a superior Positron Emission Tomography (PET) radiotracer when labeled with Carbon-11 ([11C]NNC 756)[1][2]. It allows for high-resolution visualization of D1 receptors in both striatal and extrastriatal regions, including the prefrontal cortex[1].
The Endogenous Dopamine Competition Paradox: A critical finding in PET studies utilizing non-human primates (baboons) is that[11C]NNC 756 binding is not displaced by endogenous dopamine surges[1]. When subjects were administered amphetamine (1 mg/kg) to induce a massive release of endogenous dopamine, the Binding Potential (BP) of [11C]NNC 756 remained unchanged[1].
This directly contrasts with D2 radiotracers (e.g., [11C]raclopride), which typically exhibit a 20-40% reduction in BP under identical amphetamine challenges[1]. This resilience indicates profound in vivo differences between D1 and D2 receptors—specifically, it suggests that the proportion of high-affinity states unoccupied by dopamine at baseline is fundamentally different for D1 receptors, rendering simple binding competition models inadequate for D1 in vivo dynamics[1].
Experimental Protocols: Self-Validating Methodologies
As a Senior Application Scientist, establishing causality requires protocols designed as self-validating systems. The following methodologies incorporate critical internal controls to ensure data integrity.
Protocol A: In Vitro Radioligand Binding Assay for D1 Affinity
Objective: Determine the Ki of Odapipam against the D1 receptor.
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Membrane Preparation: Isolate striatal membranes from male Wistar rats. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor conformation.
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Radioligand Incubation: Incubate 50 µg of membrane protein with 0.3 nM [3H]SCH 23390 (a highly specific D1 radioligand)[7].
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Competitive Displacement: Introduce Odapipam at increasing logarithmic concentrations (10 pM to 1 µM).
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Causality Check: The broad concentration range ensures the capture of both the upper and lower asymptotes of the sigmoidal displacement curve, allowing for accurate IC50 calculation.
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Non-Specific Binding (NSB) Definition: In parallel wells, add 10 µM of unlabeled SCH 23390[7].
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Self-Validation: Any radioactivity detected in these wells represents non-receptor binding (e.g., lipid partitioning). Subtracting NSB from total binding isolates the true D1-specific signal.
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Equilibration & Filtration: Incubate for 90 minutes at 25°C to reach thermodynamic equilibrium. Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific filter binding), followed by liquid scintillation counting[7].
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Data Analysis: Convert IC50 to Ki using the Cheng-Prusoff equation.
Protocol B: In Vivo PET Imaging & Endogenous Dopamine Competition
Objective: Assess the vulnerability of [11C]NNC 756 to endogenous dopamine displacement[1].
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Radiosynthesis: Synthesize [11C]NNC 756 via N-methylation of the desmethyl precursor using [11C]methyl iodide. Ensure radiochemical purity >95%.
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Administration Paradigm (B/I Protocol): Administer the radiotracer using a bolus-plus-continuous-infusion (B/I) protocol.
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Causality Check: Unlike a single bolus, the B/I protocol achieves a state of sustained binding equilibrium[1]. This steady-state is mathematically required to accurately quantify subtle, transient changes in Binding Potential (BP) following a pharmacological challenge.
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Baseline Acquisition: Acquire baseline PET data using a three-compartment kinetic model to derive the baseline BP[1].
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Pharmacological Challenge: Administer 1 mg/kg dextroamphetamine intravenously to trigger endogenous dopamine release[1].
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Post-Challenge Acquisition: Continue PET acquisition. Compare the post-challenge BP to the baseline BP. The lack of displacement validates the distinct high-affinity state dynamics of the D1 receptor[1].
Workflow for assessing[11C]NNC 756 displacement by endogenous dopamine via PET.
Translational Perspectives: The EPS Profile
The clinical utility of dopamine antagonists is frequently limited by Extrapyramidal Side Effects (EPS). Odapipam provides critical insights into the divergent roles of D1 versus D2 receptors in motor control.
In unilaterally 6-hydroxydopamine-lesioned rats, Odapipam successfully blocks D1 receptor-mediated rotation but has no effect on D2-induced rotation[3]. More importantly, chronic treatment studies in Cebus apella monkeys previously sensitized to neuroleptics revealed that long-term administration of Odapipam (0.01 mg/kg) induced significant sedation but failed to induce dystonia[5][6]. Furthermore, Odapipam did not induce significant oral dyskinesia[6]. In contrast, the D2 antagonist raclopride induced marked acute and tardive oral dyskinesia, as well as severe dystonia[5][6].
These findings strongly support the hypothesis that selective D1 antagonists like Odapipam carry a fundamentally lower liability for dystonia and oral dyskinesia compared to D2 antagonists, offering a safer pharmacological profile for managing specific hyperdopaminergic states[6].
References
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- Odapipam (NNC 756)
- dopamine D1 receptor antagonist | MedChemExpress (MCE)
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Sources
- 1. PET studies of binding competition between endogenous dopamine and the D1 radiotracer [11C]NNC 756 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NNC-112, NNC-687 and NNC-756, new selective and highly potent dopamine D1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chronic dopamine D1, dopamine D2 and combined dopamine D1 and D2 antagonist treatment in Cebus apella monkeys: antiamphetamine effects and extrapyramidal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term treatment with low doses of the D1 antagonist NNC 756 and the D2 antagonist raclopride in monkeys previously exposed to dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
